5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
5-[(4-Methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a barbiturate derivative featuring a 1,3-diazinane (pyrimidine) core substituted with a 4-methylbenzylidene group at the 5-position. This compound belongs to the class of 5-arylidene barbiturates, which are structurally characterized by a conjugated exocyclic double bond between the barbiturate ring and an aromatic substituent. Such modifications are known to influence electronic properties, solubility, and biological activity .
Properties
IUPAC Name |
5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-7-2-4-8(5-3-7)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWBESJIUIWGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327167 | |
| Record name | NSC636600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56504-51-9 | |
| Record name | NSC636600 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of barbituric acid with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is then heated under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the diazinane ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted diazinane derivatives.
Scientific Research Applications
5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence various biochemical processes, including neurotransmission and cellular signaling.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in the aromatic substituent attached to the 5-position of the diazinane ring. A comparative analysis is provided below:
Key Observations :
- Lipophilicity : Chlorine and alkyl groups (e.g., 3-chlorophenylmethoxy) significantly increase logP, favoring blood-brain barrier penetration . Methoxy groups reduce lipophilicity but enhance aqueous solubility .
- Electronic Effects: Conjugation with furan or anthraquinone moieties alters electron density, impacting binding to biological targets like kinases or DNA .
- Crystallography : The 3,4-dimethoxyphenyl derivative exhibits a triclinic crystal system with π-π stacking interactions, suggesting enhanced solid-state stability .
Physicochemical Properties
- Thermal Stability : Melting points vary widely:
- Solubility: Methoxy and hydroxyl groups improve solubility in polar solvents (e.g., DMSO), whereas chlorinated analogs favor nonpolar media .
Biological Activity
5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione, also known as a derivative of diazinane, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The molecular formula for this compound is C12H11N3O3, with a molecular weight of approximately 233.24 g/mol. The structure features a diazinane ring substituted with a 4-methylphenyl group and a methylene bridge.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that diazinane derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against a range of pathogens, indicating potential as antibacterial agents.
- Anti-inflammatory Effects : Certain compounds within this class have been observed to reduce inflammation in various models.
Anticancer Activity
A study conducted on diazinane derivatives demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of tumor growth in xenograft models.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Antimicrobial Activity
Research has indicated that this compound shows significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Case Studies
- Case Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer treated with a regimen including diazinane derivatives showed a significant reduction in tumor size compared to control groups.
- Antimicrobial Efficacy : A comparative study assessed the effectiveness of various diazinane derivatives against common pathogens in clinical settings. The results indicated that the compound had superior activity compared to traditional antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
